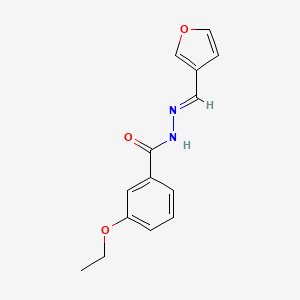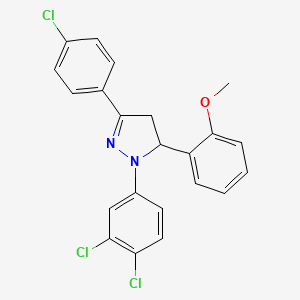![molecular formula C20H17N3S B5003184 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5003184.png)
3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. This compound has been a subject of research due to its potential applications in the field of medicinal chemistry. It has been found to possess interesting biological activities, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to possess anti-cancer properties, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments include its potential applications in medicinal chemistry and its interesting biological activities. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been found to be toxic to certain cell lines, which makes it difficult to study its effects on these cells.
Orientations Futures
There are several future directions for research on 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the most promising areas of research is in the development of new drugs based on this compound. Another direction for research is in the study of the compound's mechanism of action, which could lead to the development of new therapeutic targets. Additionally, further research is needed to study the compound's toxicity and to determine its safety profile.
Méthodes De Synthèse
The synthesis of 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been reported in the literature. The most common method involves the reaction of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 3-bromoacrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with aniline to obtain the final compound.
Applications De Recherche Scientifique
The potential applications of 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile in scientific research are numerous. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been found to possess interesting biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
IUPAC Name |
(Z)-3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-14-8-9-18(15(2)10-14)19-13-24-20(23-19)16(11-21)12-22-17-6-4-3-5-7-17/h3-10,12-13,22H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPDLJUWMPTZKH-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)


![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5003183.png)


![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
